![molecular formula C9H12N2O2S B1375000 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide CAS No. 1161945-96-5](/img/structure/B1375000.png)
6-Amino-2,3-dihydro-1h-indene-5-sulfonamide
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Overview
Description
“6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” is a nitrogen-containing heterocyclic compound. It has a molecular weight of 212.27 . The IUPAC name for this compound is the same as its common name .
Synthesis Analysis
In a study, a series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues were designed and synthesized as NLRP3 inflammasome inhibitors .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13)
.
Chemical Reactions Analysis
The compound has been used in the synthesis of NLRP3 inflammasome inhibitors .
Physical And Chemical Properties Analysis
Scientific Research Applications
Cancer Treatment
Compounds similar to “6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” have been studied for their potential in treating cancer. For instance, certain derivatives have shown promise in inhibiting the kinase activity of DDR1 (Discoidin Domain Receptor 1), which is implicated in the progression of pancreatic cancer .
Antiviral Activity
Indole derivatives, which share a structural similarity with the compound , have been synthesized and screened for anti-HIV activity against different strains of the virus . This suggests potential antiviral applications for “6-Amino-2,3-dihydro-1h-indene-5-sulfonamide”.
Radioprotection
Studies on related compounds have indicated radioprotective actions, such as accelerating hematopoietic system recovery and reducing radiation-induced DNA damage . This could be an important application in protecting against radiation exposure.
Antibacterial and Antifungal Properties
Derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized and shown to possess antibacterial and antifungal properties . By extension, “6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” may also exhibit similar antimicrobial activities.
Inhibition of Signaling Pathways
The inhibition of DDR1 signaling pathways by related compounds suggests that “6-Amino-2,3-dihydro-1h-indene-5-sulfonamide” could be used to study or inhibit specific cellular signaling pathways involved in various diseases .
Hematopoietic System Recovery
Compounds with structural similarities have been shown to accelerate hematopoietic system recovery, which is crucial after treatments like chemotherapy or radiation therapy .
Mechanism of Action
Target of Action
The primary target of 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens . Dysregulation of DDR1 is frequently detected in a variety of human cancers and involved in several key cellular processes .
Mode of Action
6-Amino-2,3-dihydro-1h-indene-5-sulfonamide interacts with DDR1, binding with it and suppressing its kinase activity . This suppression inhibits collagen-induced DDR1 signaling .
Biochemical Pathways
The inhibition of DDR1 signaling by 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide affects several biochemical pathways. These include pathways involved in cell differentiation, proliferation, adhesion, migration, and invasion . The compound also contributes to the inhibition of epithelial-mesenchymal transition (EMT) in certain types of cancers .
Pharmacokinetics
Its molecular weight is 21227 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of 6-Amino-2,3-dihydro-1h-indene-5-sulfonamide’s action include the suppression of DDR1 kinase activity and the inhibition of DDR1 signaling . This leads to the suppression of several cellular processes, including cell differentiation, proliferation, adhesion, migration, and invasion . It also inhibits the epithelial-mesenchymal transition (EMT) in certain types of cancers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-amino-2,3-dihydro-1H-indene-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIOYTMAUQHHGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,3-dihydro-1h-indene-5-sulfonamide |
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